![molecular formula C17H13ClN4O2S2 B2514159 N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide CAS No. 392290-84-5](/img/structure/B2514159.png)

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

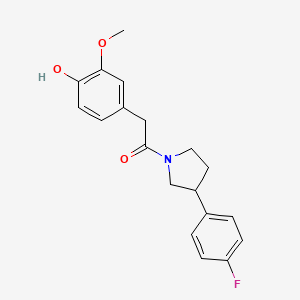

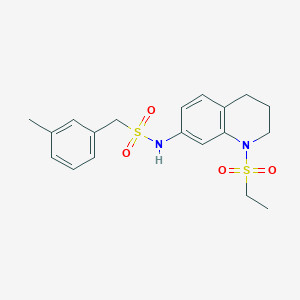

The compound , N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide, appears to be a derivative of thiadiazole, a heterocyclic compound that contains both sulfur and nitrogen within its ring structure. Thiadiazoles are known for their diverse pharmacological activities and are often used in medicinal chemistry as building blocks for drug development.

Synthesis Analysis

The synthesis of related thiadiazole compounds involves the reaction of N-halogenated precursors with sulfur-containing nucleophiles. For instance, N-Chlorobenzamidine reacted with dimethyl sulfide to form a sulfonium chloride intermediate, which upon treatment with sodium hydroxide yielded a sulfilimine derivative . This process indicates that the synthesis of N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide could involve similar steps, starting from a chlorinated precursor and proceeding through sulfur-related transformations.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a 1,3,4-thiadiazole ring. The specific compound would have an anilino group and an oxoethyl group attached to the sulfur atom of the thiadiazole ring, as well as a chlorobenzamide moiety. The structure is likely to exhibit conjugation and resonance stabilization due to the presence of multiple aromatic rings and heteroatoms.

Chemical Reactions Analysis

Thiadiazole derivatives undergo various chemical reactions, including bond-switching rearrangements involving hypervalent sulfur . These reactions can be influenced by the presence of electrophilic reagents, such as nitriles and isothiocyanates, and can be affected by solvent and temperature conditions. The compound may also participate in similar reactions, leading to the formation of different products depending on the reaction conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide are not detailed in the provided data, related thiadiazole compounds typically exhibit properties such as moderate to high melting points, stability under various conditions, and the ability to form crystalline solids. The presence of both electron-donating and electron-withdrawing groups within the compound would influence its acidity, basicity, and overall reactivity.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Drug Design

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide and its derivatives have been explored for their potential in organic synthesis and drug design. The pharmacophore hybridization approach has been widely utilized for designing drug-like small molecules with anticancer properties. A study detailed the synthesis of a novel molecule combining 1,3,4-thiadiazole and dichloroacetic acid moieties, aiming at anticancer activity. This approach underscores the versatility of thiadiazole derivatives in creating potent compounds with potential therapeutic applications (Yushyn, Holota, & Lesyk, 2022).

Antimycobacterial Activity

Compounds featuring the thiadiazole moiety have shown promising activity against Mycobacterium tuberculosis, including multidrug-resistant strains. This highlights the potential of thiadiazole derivatives in addressing the critical need for new antitubercular agents. The selectivity and potency of these compounds against tuberculosis point to their significant therapeutic potential, emphasizing the importance of thiadiazole scaffolds in developing new antimycobacterial therapies (Karabanovich et al., 2016).

Antidepressant and Anxiolytic Properties

Research into 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, similar in structure to the compound , has demonstrated significant central nervous system activity, including antidepressant and anxiolytic effects. These findings suggest that modifications to the thiadiazole moiety can yield compounds with potential therapeutic benefits for treating mood disorders, highlighting the therapeutic versatility of thiadiazole derivatives (Clerici et al., 2001).

Antiviral Activity

Thiadiazole derivatives have also been synthesized for their antiviral properties, particularly against the tobacco mosaic virus. This research opens avenues for developing new antiviral agents based on the thiadiazole scaffold, underscoring the potential of such compounds in combating viral infections (Chen et al., 2010).

Carbonic Anhydrase Inhibition

Thiadiazole derivatives have been investigated as inhibitors of carbonic anhydrase, a target for various therapeutic applications, including tumor growth control. The specificity and potency of these inhibitors against different isozymes of carbonic anhydrase suggest their potential utility in designing selective inhibitors for therapeutic use, particularly in targeting tumor-associated isozymes (Ilies et al., 2003).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4O2S2/c18-13-9-5-4-8-12(13)15(24)20-16-21-22-17(26-16)25-10-14(23)19-11-6-2-1-3-7-11/h1-9H,10H2,(H,19,23)(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLYQIGLJSSTZMQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[5-(2-anilino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-2-chlorobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(6-ethyl-7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B2514077.png)

![2,5-dimethyl-N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]furan-3-carboxamide](/img/structure/B2514082.png)

![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-3-nitrobenzamide](/img/structure/B2514086.png)

![2-Methyl-4-(((4-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)methyl)thiazole](/img/structure/B2514087.png)

![1-(1,3-Benzodioxol-5-yl)-3-({4-[(4-{[3-(1,3-benzodioxol-5-yl)-3-oxopropyl]sulfanyl}phenyl)sulfanyl]phenyl}sulfanyl)-1-propanone](/img/structure/B2514092.png)

![N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2514094.png)

![3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-ol;hydrochloride](/img/structure/B2514096.png)